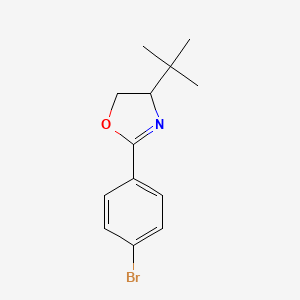![molecular formula C20H30O5 B14787116 (1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)
(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diterpenes and is characterized by its spirocyclic oxirane ring fused to a tricyclic pentadecene structure. The presence of multiple hydroxyl groups and methyl substitutions further adds to its chemical diversity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one involves several steps, starting from simpler organic precursors. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of the oxirane ring: This step usually involves the epoxidation of a suitable alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TsCl, SOCl2, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Diols
Substitution: Tosylates, alkyl ethers
科学的研究の応用
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and oxirane ring play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and covalent bonds with target proteins, leading to modulation of their activity and subsequent biological effects.
類似化合物との比較
Similar Compounds
- (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one acetate
- (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one diacetate
Uniqueness
The unique structural features of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[103005,7]pentadec-3-ene]-2’-one, such as the spirocyclic oxirane ring and multiple hydroxyl groups, distinguish it from other similar compounds
特性
分子式 |
C20H30O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/t11?,12?,13?,14?,15?,17?,19-,20-/m1/s1 |
InChIキー |
VEFQDSXSELSHMX-LCRNSFMNSA-N |
異性体SMILES |
CC1C[C@]2(C(C1O)C([C@@]3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
正規SMILES |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
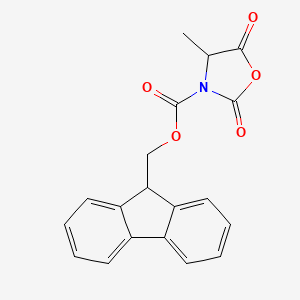
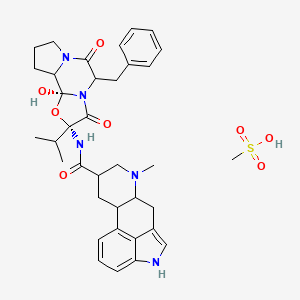
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
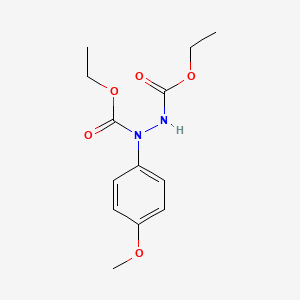
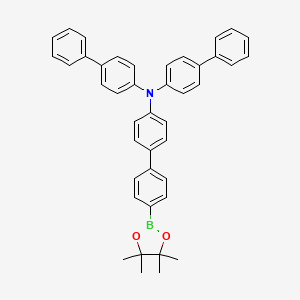
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)
